Improved Regioselectivity in Rhodium-Catalyzed C3-Alkenylation
In a study of rhodium-catalyzed C3-selective alkenylation, 4-bromo-2-thiophenecarboxylic acid was employed as a substrate that directs coupling to the C3 position without decarboxylation [1]. While the paper includes a series of 4- and/or 5-substituted thiophene-2-carboxylic acids, the 4-bromo derivative's substitution pattern avoids steric and electronic interference that might otherwise reduce yield or selectivity [1].
| Evidence Dimension | Regioselective C3-alkenylation yield |
|---|---|
| Target Compound Data | Not explicitly quantified for 4-bromo derivative alone |
| Comparator Or Baseline | 5-substituted analogs (e.g., 5-bromo-2-thiophenecarboxylic acid) |
| Quantified Difference | Not directly compared; class-level inference suggests 4-bromo substitution avoids competing C5 reactivity |
| Conditions | Rh(III)/Ag-catalyzed oxidative coupling with alkenes, no decarboxylation observed |
Why This Matters
The 4-bromo substitution pattern preserves the carboxylic acid directing group while leaving the C5 position available for subsequent functionalization, enabling sequential derivatization strategies.
- [1] Iitsuka, T., et al. (2013). Rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids and related compounds. The Journal of Organic Chemistry, 78(14), 7216-7222. View Source
